molecular formula C27H25N3O3S B2829830 3-Benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)thio]imidazo[1,2-c]quinazolin-2(3H)-one

3-Benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)thio]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2829830
M. Wt: 471.6 g/mol
InChI Key: GVHYDDYUELXAAQ-UHFFFAOYSA-N
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Description

3-Benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 477768-54-0) is a fused heterocyclic compound with the molecular formula C27H25N3O3S and a molecular weight of 471.58 g/mol . Its structure features:

  • 8,9-Dimethoxy substituents on the quinazoline core, which may enhance solubility and modulate electronic properties.
  • A (2-methylbenzyl)sulfanyl group at position 5, introducing steric and electronic variability critical for bioactivity .

This compound is synthesized via one-pot reactions involving 2-amino nitriles and ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF, a method optimized for fused heterocycles like imidazo[1,2-c]quinazolines . It serves as a biochemical assay reagent control, with applications in studying pathways such as GPCR signaling, MAPK/ERK, and immunology .

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-9-7-8-12-19(17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-10-5-4-6-11-18/h4-12,14-15,22H,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHYDDYUELXAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors such as 2-aminobenzylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazoquinazoline core.

    Introduction of Benzyl and Methoxy Groups: The benzyl and methoxy groups can be introduced through nucleophilic substitution reactions. For instance, benzyl bromide and methoxybenzyl chloride can be used as alkylating agents in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazoquinazoline core or the benzyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy and benzyl groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazoquinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate specific molecular pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents at positions 3 and 5, which influence physicochemical properties and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
Target Compound (477768-54-0) 3-Benzyl, 8,9-dimethoxy, 5-[(2-methylbenzyl)sulfanyl] C27H25N3O3S 471.58 Biochemical reagent; >90% purity
5a (Not specified) 5-Thioxo, no benzyl at position 3 C10H7N3OS 217.25 High melting point (>320°C); synthesized via one-pot method
8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (439109-19-0) No benzyl at position 3 C20H19N3O3S 381.45 Smaller MW; potential precursor for derivatization
3-Isopropyl-8,9-dimethoxy-5-[(2-trifluoromethylbenzyl)sulfanyl] analog (1030881-50-5) 3-Isopropyl, 5-(trifluoromethylbenzyl)sulfanyl C24H22F3N3O3S 505.51 Enhanced electron-withdrawing effects from CF3 group
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy analog (Not specified) 5-(3,4-Dichlorobenzyl)sulfanyl C21H17Cl2N3O3S 454.35 Increased hydrophobicity; potential antimicrobial activity
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl] analog (439109-31-6) 5-(Fluorinated alkenyl)sulfanyl C16H14F3N3O3S 385.36 Discontinued commercial availability; unique fluorinated side chain

Key Observations:

Substituent Effects on Lipophilicity :

  • The benzyl group at position 3 in the target compound increases lipophilicity compared to analogs lacking this group (e.g., CAS 439109-19-0) .
  • Fluorinated or chlorinated benzyl groups (e.g., CAS 1030881-50-5, ) enhance metabolic stability and binding affinity in hydrophobic pockets .

Synthetic Accessibility :

  • Compounds like 5a and the target molecule are synthesized via one-pot methods, but yields vary (39–42% for 5a-d vs. >90% purity for the target) .

Biological Relevance :

  • The 2-methylbenzylsulfanyl group in the target compound may optimize steric interactions in enzyme binding sites compared to bulkier (e.g., octylsulfanyl in CAS 1024591-25-0) or smaller (e.g., thioxo in 5a) substituents .

Commercial Availability :

  • Fluorinated derivatives (e.g., CAS 439109-31-6) are discontinued, highlighting the target compound’s utility as a readily available reagent .

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